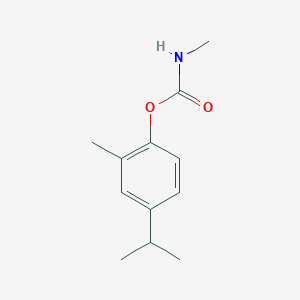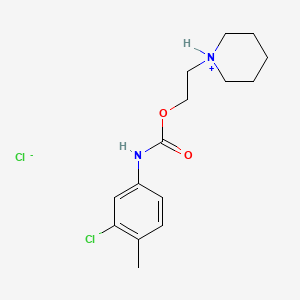![molecular formula C21H20N4 B13734532 N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Serdemetan, also known as JNJ-26854165, is a novel small molecule identified by Johnson & Johnson Pharmaceutical Research and Development. It is a tryptamine derivative that functions as an antagonist to the Human Double Minute-2 (HDM-2) ubiquitin ligase. This compound has shown potent activity in various preclinical models, particularly in inducing S-phase arrest and apoptosis in both TP53 wild-type and mutant tumors .
准备方法
Synthetic Routes and Reaction Conditions
Serdemetan is synthesized through a multi-step process involving the formation of an indole ring and subsequent functionalization. The key steps include:
Formation of the Indole Ring: This involves the cyclization of a suitable precursor to form the indole structure.
Functionalization: The indole ring is then functionalized with an ethanamine group at the 3-position and a pyridin-4-yl group at the 4-position.
Industrial Production Methods
The industrial production of Serdemetan involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as crystallization and chromatography to purify the final product
化学反应分析
Types of Reactions
Serdemetan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: The ethanamine and pyridin-4-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Serdemetan with modified functional groups, which can be used for further research and development .
科学研究应用
Serdemetan has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the HDM-2 ubiquitin ligase and its interactions with p53.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including glioblastoma and leukemia.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmacological studies .
作用机制
Serdemetan exerts its effects by antagonizing the HDM-2 ubiquitin ligase, leading to the stabilization and activation of the p53 tumor suppressor protein. This results in the induction of cell cycle arrest and apoptosis in cancer cells. The compound also affects the Mdm2-HIF1α axis, leading to decreased levels of glycolytic enzymes and reduced cell survival under hypoxic conditions .
相似化合物的比较
Similar Compounds
Nutlin-3: Another HDM-2 antagonist that also stabilizes p53 but has different pharmacokinetic properties.
MI-219: A small molecule inhibitor of the HDM-2-p53 interaction with a distinct chemical structure.
RG7112: A potent HDM-2 antagonist with clinical applications in cancer therapy.
Uniqueness of Serdemetan
Serdemetan is unique due to its dual action on both the HDM-2-p53 interaction and the Mdm2-HIF1α axis. This dual mechanism allows it to induce apoptosis and inhibit glycolysis, making it a promising candidate for cancer therapy .
属性
分子式 |
C21H20N4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine |
InChI |
InChI=1S/C21H20N4/c1-2-7-21-20(6-1)16(15-24-21)8-13-23-18-4-3-5-19(14-18)25-17-9-11-22-12-10-17/h1-7,9-12,14-15,23-24H,8,13H2,(H,22,25) |
InChI 键 |
JCKLHFMOFAYQHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC(=CC=C3)NC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


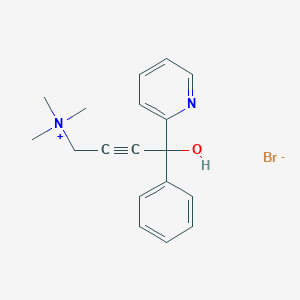
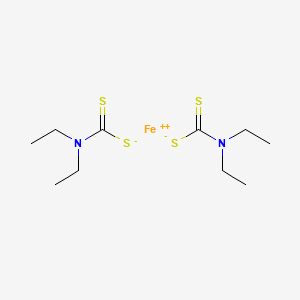
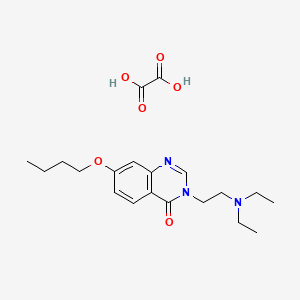

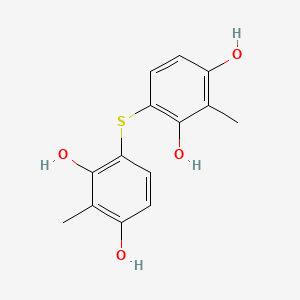


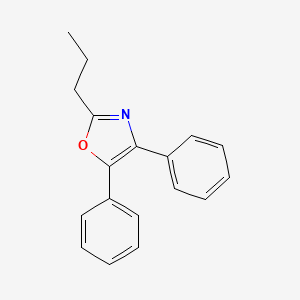

![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)
